molecular formula C9H8N2O2S B15285662 2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol CAS No. 90850-45-6

2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol

Cat. No.: B15285662
CAS No.: 90850-45-6
M. Wt: 208.24 g/mol
InChI Key: FQIPDEKYQCURKU-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol is a heterocyclic organic compound that features a thiazole ring fused with a benzene ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with a substituted benzene derivative in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, quinones, and amine derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a benzene ring and hydroxyl groups makes it a versatile compound for various applications .

Properties

CAS No.

90850-45-6

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)benzene-1,4-diol

InChI

InChI=1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-3-5(12)1-2-8(6)13/h1-4,12-13H,(H2,10,11)

InChI Key

FQIPDEKYQCURKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C2=CSC(=N2)N)O

Origin of Product

United States

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